REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([CH3:19])([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:5][CH:4]=1.[I:20]I>C(O)C.C(OCC)(=O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:20][C:4]1[CH:5]=[C:6]([CH2:9][C:10]([CH3:19])([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:4.5|
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Name
|
|
Quantity
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1.45 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)(C)C
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Name
|
|
Quantity
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55 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1.392 g
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Type
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reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Ag+2]
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred vigorously at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
for 1 hr
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
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Details
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The filtrate was washed with sodium bisulfite (2×60 mL), water (70 mL), and brine (70 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel with 0 to 50% ethyl acetate/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1OC)CC(C(=O)OC(C)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |